(6-chloro-3-methylpyridin-2-yl)methanol
Overview
Description
(6-chloro-3-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8ClNO and a molecular weight of 157.6 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a hydroxymethyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methylpyridine with thionyl chloride (SOCl2) to introduce the chlorine atom, followed by the reaction with formaldehyde and a reducing agent to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of (6-chloro-3-methylpyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as copper or nickel-alumina may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
(6-chloro-3-methylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
(6-chloro-3-methylpyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-chloro-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom and methyl group can also affect the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-chloropyridine-3-methanol: This compound has a similar structure but lacks the methyl group at the 3rd position.
2-chloro-5-hydroxymethylpyridine: This compound has the hydroxymethyl group at the 5th position instead of the 2nd position.
Uniqueness
(6-chloro-3-methylpyridin-2-yl)methanol is unique due to the specific arrangement of its functional groups. The presence of the chlorine atom, methyl group, and hydroxymethyl group in specific positions on the pyridine ring imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(6-chloro-3-methylpyridin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-3,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPJLDCPOLWEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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